tert-butyl 4-[(4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]phenyl)methyl]piperazine-1-carboxylate
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Overview
Description
tert-butyl 4-[(4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]phenyl)methyl]piperazine-1-carboxylate: is a complex organic compound featuring a piperazine ring, a pyrrolo[3,4-b]pyridine moiety, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]phenyl)methyl]piperazine-1-carboxylate typically involves multiple stepsThe final step often involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyrrolo[3,4-b]pyridine moiety, potentially converting it to a more saturated form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Major Products:
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Saturated derivatives of the pyrrolo[3,4-b]pyridine moiety.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology: In biological research, the compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activity and receptor binding .
Medicine: Its structural features make it a candidate for drug design and discovery .
Industry: In the industrial sector, the compound can be used as an intermediate in the synthesis of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl 4-[(4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]phenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolo[3,4-b]pyridine moiety is particularly important for its binding affinity, while the piperazine ring enhances its solubility and bioavailability .
Comparison with Similar Compounds
- tert-butyl 2,4-dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate
- tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
Uniqueness: The uniqueness of tert-butyl 4-[(4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]phenyl)methyl]piperazine-1-carboxylate lies in its combination of structural features. The presence of the pyrrolo[3,4-b]pyridine moiety, along with the piperazine ring and tert-butyl ester group, provides a distinct set of chemical and biological properties that are not commonly found in other similar compounds .
Properties
Molecular Formula |
C23H29ClN4O2 |
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Molecular Weight |
429.0 g/mol |
IUPAC Name |
tert-butyl 4-[[4-chloro-2-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)phenyl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H29ClN4O2/c1-23(2,3)30-22(29)27-11-9-26(10-12-27)14-18-6-7-19(24)13-21(18)28-15-17-5-4-8-25-20(17)16-28/h4-8,13H,9-12,14-16H2,1-3H3 |
InChI Key |
YSQHJRHAMUTUTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)Cl)N3CC4=C(C3)N=CC=C4 |
Origin of Product |
United States |
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